N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S/c1-5-11-25-18-9-7-15(12-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h7-10,12-13,24H,5-6,11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRQVYPPAHUCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound belonging to the oxazepine class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A benzoxazepine core , which is known for its diverse biological properties.
- A sulfonamide group , which enhances solubility and biological activity.
Molecular Formula
The molecular formula is with a molecular weight of approximately 382.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, compounds with similar structures have been shown to inhibit farnesyl diphosphate synthase (FPPS) and squalene synthase (SS), which are vital for cholesterol biosynthesis .
- Receptor Modulation : It may bind to various receptors, altering their signaling pathways. This is significant in the context of drug design for conditions like cancer and metabolic disorders.
- DNA/RNA Interaction : The compound could interact with genetic material, influencing gene expression and cellular processes.
Biological Activity Data
The following table summarizes key biological activities reported for related compounds in the oxazepine class:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of FPPS | 0.67 - 1.84 | |
| Inhibition of SS | 0.54 - 0.94 | |
| Cytotoxicity in cancer cells | Varies by cell line |
Case Studies
Several studies have investigated the biological effects of oxazepine derivatives similar to this compound:
- Cancer Cell Lines : A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
- Cholesterol Biosynthesis Inhibition : Research indicated that certain oxazepine derivatives inhibited cholesterol synthesis in vivo by targeting FPPS and SS pathways, leading to reduced cholesterol levels in animal models .
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
This compound has shown promise in drug development due to its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, which could lead to the development of new medications for various diseases. The sulfonamide group is often associated with antibacterial properties, making it a candidate for further exploration in antimicrobial drug design .
Enzyme Inhibition:
Research indicates that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide may act as an inhibitor for certain enzymes. This characteristic can be leveraged to study biochemical pathways and potentially develop treatments that modulate enzyme activity.
Biological Research
Mechanistic Studies:
The compound's ability to inhibit specific enzymes makes it a valuable tool for mechanistic studies in biochemistry. By understanding how it interacts with various enzymes, researchers can gain insights into metabolic pathways and cellular processes. This knowledge can contribute to the development of targeted therapies for diseases where these pathways are disrupted.
Cellular Studies:
In vitro studies using this compound can help elucidate its effects on cell viability and proliferation. Such studies are crucial in assessing the compound's safety profile and therapeutic index before advancing to clinical trials.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this compound with high purity and yield?
- Methodology:
- Use a multi-step synthesis approach, leveraging nucleophilic substitution reactions to attach the sulfonamide group to the oxazepine core.
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, acetonitrile (CH₃CN) is effective for polar intermediates .
- Purify via column chromatography with silica gel or reverse-phase HPLC (e.g., Chromolith® columns) to achieve ≥95% purity .
Q. How can structural ambiguities in the compound’s NMR or mass spectrometry data be resolved?
- Methodology:
- Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals caused by the fluorobenzene and oxazepine moieties.
- Validate mass spectrometry (HRMS) data using isotopic patterns to confirm the molecular formula (C₂₃H₂₆F₂N₂O₃S) .
- Cross-reference with X-ray crystallography for absolute configuration confirmation if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the optimization of this compound’s bioactivity?
- Methodology:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for sulfonamide group modification to enhance target binding .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors. For example, the fluorobenzene group may engage in π-π stacking with aromatic residues .
- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What experimental design principles are critical for studying structure-activity relationships (SAR) of this compound?
- Methodology:
- Apply a factorial design of experiments (DoE) to systematically vary substituents (e.g., propyl vs. isopentyl groups) and measure effects on bioactivity .
- Use response surface methodology (RSM) to model nonlinear relationships between substituent bulkiness and solubility .
- Prioritize high-throughput screening (HTS) for rapid SAR evaluation in biological assays .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be analyzed and resolved?
- Methodology:
- Conduct meta-analysis of assay conditions (e.g., pH, buffer composition) to identify confounding variables. For example, the ethoxy group’s hydrolysis under acidic conditions may reduce potency .
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Apply statistical tools like Grubbs’ test to identify outliers in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
